4-(Benzyloxy)-3-chlorobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-(Benzyloxy)-3-chlorobenzoic acid often involves multi-step reactions, utilizing various catalysts and conditions to achieve desired structural features. For example, the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was achieved through Knoevenagel condensation, indicating a potential pathway for synthesizing benzyloxy-benzoic acid derivatives (Kumar et al., 2016)(Kumar et al., 2016).
Molecular Structure Analysis
Structural analyses of closely related compounds provide insights into the planarity, crystal systems, and molecular arrangements that might be expected for 4-(Benzyloxy)-3-chlorobenzoic acid. For example, compounds like 4-(oxiran-2-ylmethoxy)benzoic acid have been studied by X-ray crystallography, revealing specific crystal systems and space groups that highlight the compound's structural characteristics (Obreza & Perdih, 2012)(Obreza & Perdih, 2012).
Chemical Reactions and Properties
The chemical reactivity of chlorobenzoic acid derivatives, including those structurally similar to 4-(Benzyloxy)-3-chlorobenzoic acid, often involves nucleophilic substitution reactions, as well as potential for photodecomposition and participation in complex formation with metals. Studies such as the enzyme-catalyzed dechlorination of 4-chlorobenzoyl-CoA offer insights into the reaction mechanisms and energetics that could be relevant (Xu et al., 2004)(Xu et al., 2004).
Physical Properties Analysis
The physical properties of benzoic acid derivatives can be influenced by substituents on the benzene ring. For example, the planarity and crystal packing of related compounds can give clues about the melting points, solubility, and stability of 4-(Benzyloxy)-3-chlorobenzoic acid. Research on compounds like 4-chlorobenzoic acid–quinoline demonstrates the impact of molecular interactions on these properties (Gotoh et al., 2010)(Gotoh et al., 2010).
Chemical Properties Analysis
The chemical properties of 4-(Benzyloxy)-3-chlorobenzoic acid can be inferred from studies on similar compounds, which highlight the role of substituents in affecting reactivity, electron distribution, and potential for forming coordination compounds. For instance, lanthanide-based coordination polymers assembled from derivatives of benzoic acid show how substituents can influence photophysical properties and reactivity towards metals (Sivakumar et al., 2011)(Sivakumar et al., 2011).
Scientific Research Applications
Application 1: Antimicrobial Activity
- Scientific Field : Pharmaceutical and Medicinal Chemistry .
- Summary of the Application : 4-(Benzyloxy)-3-chlorobenzoic acid is used in the synthesis of chalcone derivatives, which have wide applications in pharmaceutical and medicinal chemistry . These compounds are known for their antimicrobial activity .
- Methods of Application or Experimental Procedures : The compounds were synthesized by coupling with aromatic substituted aldehyde . The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
- Results or Outcomes : The synthesized compounds were screened for antimicrobial activity .
Application 2: Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry .
- Summary of the Application : 4-(Benzyloxy)-3-chlorobenzoic acid can be used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Methods of Application or Experimental Procedures : The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Results or Outcomes : More than 1000 tonnes per year are manufactured, with the arylboronic acid/aryl chloride coupling as a key step .
Application 3: Preparation of Biaryl Motif
- Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : 4-(Benzyloxy)-3-chlorobenzoic acid is used in the preparation of biaryl motif in antihypertensive drug, Losartan .
- Methods of Application or Experimental Procedures : The biaryl motif is constructed using arylboronic acids in Suzuki–Miyaura couplings .
- Results or Outcomes : Losartan, an antihypertensive drug, is a prominent example that has utilised arylboronic acids in Suzuki–Miyaura coupling .
Application 4: Preparation of 1,3-Phenylene bis (4-benzyloxybenzoate)
- Scientific Field : Organic Chemistry .
- Summary of the Application : 4-(Benzyloxy)-3-chlorobenzoic acid may be used in the preparation of 1,3-phenylene bis (4-benzyloxybenzoate) .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not mentioned in the source .
- Results or Outcomes : The outcome is the preparation of 1,3-phenylene bis (4-benzyloxybenzoate) .
Application 5: Synthesis of Transition Metal Complexes
- Scientific Field : Inorganic Chemistry .
- Summary of the Application : 4-(Benzyloxy)-3-chlorobenzoic acid is used in the synthesis of transition metal complexes derived from Schiff base ligands . These complexes have shown in vitro antioxidant and antimicrobial activity .
- Methods of Application or Experimental Procedures : The complexes were synthesized by four Schiff base ligands obtained from condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
- Results or Outcomes : The synthesized metal(II) complexes were found to be highly potent in vitro antioxidants and also showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands .
Application 6: Medical Depigmentation
- Scientific Field : Dermatology .
- Summary of the Application : 4-(Benzyloxy)phenol, also known as Monobenzone, is used as a topical drug for medical depigmentation .
- Methods of Application or Experimental Procedures : Monobenzone is applied topically to permanently depigment normal skin surrounding vitiliginous lesions only in patients with disseminated (greater than 50 percent of body surface area) idiopathic vitiligo .
- Results or Outcomes : The application of Monobenzone increases the excretion of melanin from melanocytes, which may cause destruction of melanocytes and permanent depigmentation .
properties
IUPAC Name |
3-chloro-4-phenylmethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUAYIQAPMFLCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50308861 | |
Record name | NSC210282 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50308861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-chlorobenzoic acid | |
CAS RN |
106931-79-7 | |
Record name | NSC210282 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50308861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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